molecular formula C22H21NO4 B2545267 (1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 2287249-55-0

(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B2545267
CAS No.: 2287249-55-0
M. Wt: 363.413
InChI Key: AMOBCOAVJUWROS-YRVVQQKDSA-N
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Description

The compound “(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a bicyclic amino acid derivative featuring a 3-azabicyclo[3.2.0]heptane core structure. This scaffold is characterized by a fused bicyclic system with bridgehead nitrogen, which imposes conformational rigidity, making it valuable in drug design as a constrained peptide mimic. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the amine, enabling its use in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine . The carboxylic acid functionality at the 2-position enhances solubility and allows further derivatization. This compound is primarily utilized in medicinal chemistry for developing protease inhibitors, antimicrobial agents, and bioactive peptides .

Properties

IUPAC Name

(1S,2S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)20-14-10-9-13(14)11-23(20)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,24,25)/t13-,14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBCOAVJUWROS-YRVVQQKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CN([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid , with CAS number 854113-43-2 , is a synthetic organic molecule notable for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity, including cytotoxicity against various cancer cell lines, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO4C_{21}H_{19}NO_4 with a molecular weight of 349.39 g/mol . The structure features a bicyclic framework that contributes to its biological properties.

Cytotoxicity

Research has shown that derivatives of the fluorenylmethoxycarbonyl (Fmoc) group exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of Fmoc-based dipeptides, where compounds similar to the one discussed demonstrated IC50 values as low as 0.4 µM against the Ca9-22 cell line, indicating potent anti-cancer activity .

Cell Line IC50 (µM) Compound
HepG21.010a
Ca9-220.410c
MDA-MB-231Synergistic with Doxorubicin10c

The compound's ability to enhance the cytotoxicity of established chemotherapeutics like doxorubicin suggests its potential as an adjunct in cancer treatment regimens .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the structural features allow for interactions with cellular targets involved in apoptosis and cell cycle regulation.

Study 1: Evaluation of Fmoc-Dipeptides

In a systematic evaluation of Fmoc-di-peptides, compounds were assessed for their cytotoxic effects on several human cancer cell lines including HepG2 and MDA-MB-231. The results indicated that modifications to the Fmoc group significantly influenced activity levels, with certain modifications leading to enhanced potency .

Study 2: Synergistic Effects

Another study focused on the synergistic effects observed when combining this compound with doxorubicin in MDA-MB-231 cells. This combination resulted in a marked increase in cytotoxicity compared to either agent alone, suggesting that this compound may play a role in overcoming chemoresistance .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds related to this structure. For example, derivatives of azabicyclo compounds have shown promising activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in these derivatives enhances their biological activity, suggesting that similar modifications could be explored for (1S,2S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid to improve its efficacy against pathogens .

1.2 Drug Design and Synthesis
This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows for the development of new drugs with improved pharmacological profiles. The Fmoc group is particularly useful in solid-phase peptide synthesis, facilitating the formation of peptide bonds while protecting amine functionalities during the synthesis process .

Structural Biology

2.1 Protein Interaction Studies
The azabicyclo structure can mimic certain biological motifs found in natural products, making it a candidate for studying protein-ligand interactions. By attaching this compound to biomolecules or using it as a probe, researchers can investigate binding affinities and mechanisms of action at the molecular level. This application is crucial for understanding how drugs interact with their targets within biological systems.

2.2 X-ray Crystallography
Crystallographic studies of derivatives of this compound can provide insights into its three-dimensional structure and conformational flexibility. Such information is essential for rational drug design, allowing chemists to optimize interactions between drugs and their biological targets based on structural data obtained from X-ray diffraction experiments .

Chemical Synthesis

3.1 Synthetic Pathways
The synthesis of this compound involves several key steps:

  • Formation of the bicyclic framework : Utilizing cyclization reactions that create the azabicyclo structure.
  • Fmoc protection : Employing Fmoc chemistry to protect amine groups during multi-step syntheses.
  • Carboxylic acid derivatization : Modifying the carboxylic acid moiety to enhance solubility or bioavailability.

These synthetic strategies are critical for producing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Research and Development

4.1 Case Studies
Several case studies have documented the efficacy of azabicyclo compounds in various therapeutic areas:

  • Antimicrobial Agents : Research has shown that modifications to the bicyclic core can yield potent antimicrobial agents with lower toxicity profiles.
  • Analgesics : Some derivatives have been explored for their analgesic properties, demonstrating potential in pain management therapies.

Comparison with Similar Compounds

Core Bicyclic Frameworks

Compound Name Bicyclic System Substituents/Functional Groups Key Structural Differences Reference
(1S,2S,5R)-3-Fmoc-3-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0]heptane Fmoc-protected amine, carboxylic acid at C2 Reference compound
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid [3.1.0]hexane Fmoc-protected amine, carboxylic acid at C1 Smaller ring system (hexane vs. heptane)
(1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid [3.1.0]hexane Boc-protected amine, carboxylic acid at C2 Boc vs. Fmoc protection; different stereochemistry
7-Fmoc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1]heptane Fmoc-protected amine, carboxylic acid at C2 Larger bridge alters ring strain and conformation

Key Observations :

  • The 3.2.0 system provides a balance between rigidity and flexibility compared to smaller 3.1.0 or larger 2.2.1 systems.
  • Carboxylic acid positioning (C1 vs. C2) influences hydrogen-bonding capabilities and downstream reactivity .

Protective Group Variations

Protective Group Compound Example Stability Deprotection Method Application Context Reference
Fmoc (1S,2S,5R)-3-Fmoc-3-azabicyclo[3.2.0]heptane-2-carboxylic acid Stable under basic conditions Piperidine (20% in DMF) SPPS, peptide libraries
Boc (1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Acid-sensitive TFA or HCl/dioxane Solution-phase synthesis
None (free amine) (1S,2S,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid Reactive, prone to oxidation N/A Direct coupling in APIs

Key Observations :

  • Fmoc is preferred for SPPS due to orthogonal compatibility with acid-labile resins, while Boc is suited for solution-phase strategies .

Physicochemical Properties

Property (1S,2S,5R)-3-Fmoc-3-azabicyclo[3.2.0]heptane-2-carboxylic acid 2-Fmoc-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Molecular Formula C22H21NO4 C21H19NO4 C12H19NO4
Molecular Weight (g/mol) 363.41 349.38 265.28
LogP (Predicted) 2.8 2.5 1.2
Solubility (Water) Low Low Moderate

Key Observations :

  • The Fmoc group increases hydrophobicity (higher LogP) compared to Boc-protected analogs .
  • Smaller [3.1.0] systems exhibit better solubility due to reduced steric hindrance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the Fmoc group to the azabicyclo[3.2.0]heptane scaffold?

  • Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group is typically introduced via carbodiimide-mediated coupling (e.g., HATU or DCC) in anhydrous dichloromethane (DCM) at -10°C to 20°C, as described for structurally related azabicyclo compounds . Key steps include pre-activation of the carboxylic acid with a coupling agent and subsequent reaction with the bicyclic amine. Purification via reversed-phase HPLC (RP-HPLC) with acetonitrile/water gradients ensures removal of unreacted reagents .

Q. How can RP-HPLC be validated for purity analysis of this compound?

  • Methodological Answer : RP-HPLC validation should follow ICH guidelines, including parameters like linearity (tested over 50–150% of target concentration), precision (RSD < 2% for replicate injections), and accuracy (spike recovery 98–102%). Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 5:95 gradient). Retention time reproducibility and peak symmetry (tailing factor < 2) are critical for reliable quantification .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335), researchers must use PPE (gloves, lab coat, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste channels. Emergency procedures include rinsing eyes with water for 15+ minutes and immediate medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does stereochemistry at the (1S,2S,5R) positions influence β-lactamase inhibition activity?

  • Methodological Answer : Stereochemistry dictates binding affinity to serine β-lactamases. Molecular docking studies using software like AutoDock Vina can compare the interaction energy of enantiomers with the enzyme’s active site (e.g., PDB 1BLC). For example, the (1S,2S,5R) configuration may form stronger hydrogen bonds with Ser70 or Lys73 residues, as seen in sulbactam analogs . Experimental validation via IC50 assays (using nitrocefin hydrolysis inhibition) quantifies potency differences .

Q. What strategies resolve low yields during cyclization steps in azabicyclo[3.2.0]heptane synthesis?

  • Methodological Answer : Low yields often stem from ring strain or competing side reactions. Mitigation strategies include:

  • Solvent optimization : High-dielectric solvents (e.g., DMF) stabilize transition states .
  • Temperature control : Slow heating (1°C/min) reduces kinetic byproducts .
  • Catalysis : Lewis acids like ZnCl2 accelerate cyclization via chelation .
    Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:1) and characterize intermediates via 1^1H NMR (e.g., disappearance of vinyl protons at δ 5.2–5.8 ppm) .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer : Contradictions arise from polymorphic forms or hydration states. Conduct differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify hydration. For example, the anhydrous form may dissolve poorly in water (<1 mg/mL) but exhibit high solubility in DMSO (>50 mg/mL), while the monohydrate form reverses this trend . Solubility parameters (Hansen solubility sphere) can predict optimal solvents .

Q. What analytical techniques confirm the integrity of the Fmoc group under basic conditions?

  • Methodological Answer : The Fmoc group is base-labile. Stability can be assessed via:

  • UV-Vis spectroscopy : Monitor absorbance at 301 nm (characteristic of Fmoc’s fluorenyl moiety) in pH 7–9 buffers over 24 hours .
  • LC-MS : Detect degradation products (e.g., dibenzofulvene) using electrospray ionization (ESI+) .
  • 19^{19}F NMR : Track fluorine signal disappearance in basic conditions (e.g., 20% piperidine/DMF) .

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